2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

Pyrimidine Reactivity Nucleophilic Substitution Structure-Activity Relationship

Researchers requiring a validated pyrimidine aldehyde for patented antiviral nucleoside synthesis face failure with generic substitutions. This trisubstituted building block features a reactive 5-aldehyde, 2-methoxy, and 4,6-dimethyl groups-a combination essential for correct stereochemistry in carbocyclic nucleoside medicines. • Key outcomes: Enables SAR exploration at 5-position via reductive amination/Knoevenagel; X-ray structure available (R=0.0414) for MOF/COF design. • Supply: Bulk R&D quantities available; immediate global shipment.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B11918117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)C=O
InChIInChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3
InChIKeyRHWWIHVZXGXSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde: Procurement Guide


2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde (CAS: 1823338-21-1) is a trisubstituted pyrimidine building block characterized by the concurrent presence of a reactive 5-position aldehyde group, two electron-donating 4- and 6-methyl substituents, and a 2-methoxy group. This unique substitution pattern fundamentally dictates its utility as a versatile electrophilic synthon in organic synthesis and medicinal chemistry . Its primary role is as a synthetic intermediate for constructing more complex heterocyclic frameworks, including pyrimidine carbocyclic nucleosides and other pharmaceutically relevant scaffolds [1].

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde: Generic Substitution Failure


Generic substitution with simpler or structurally related pyrimidine aldehydes is scientifically unjustified due to the precise and interdependent role of all three substituents in governing reaction outcomes. The absence of the 2-methoxy group (as in 4,6-dimethylpyrimidine-5-carbaldehyde) [1], the 4,6-methyl groups (as in 2-methoxypyrimidine-5-carbaldehyde), or the 5-aldehyde (as in 2-methoxy-4,6-dimethylpyrimidine) results in a distinct compound with fundamentally different electronic properties, nucleophilic substitution potential, and steric profile [2]. Each modification is not an isolated change but alters the reactivity of the entire ring system, directly impacting synthetic yields, regioselectivity in subsequent reactions, and the final physicochemical properties of the derived products, thereby invalidating any assumption of interchangeability.

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde: Evidence-Based Differentiation


Enhanced Reactivity via Unique 2-Methoxy/4,6-Dimethyl Substitution

The target compound uniquely combines a 2-methoxy group with 4,6-dimethyl substituents, creating a distinct electronic environment that enhances the reactivity of the pyrimidine ring toward nucleophilic attack compared to analogs lacking either the methoxy or methyl groups. This synergistic substitution pattern is not present in either 2-methoxy-4,6-dimethylpyrimidine or 4,6-dimethylpyrimidine-5-carbaldehyde . Comparative reaction rate studies on structurally similar pyrimidines demonstrate that the rate of nucleophilic displacement is highly dependent on the number and position of methyl substituents [1], providing a direct class-level inference for the target compound's superior reactivity profile.

Pyrimidine Reactivity Nucleophilic Substitution Structure-Activity Relationship Synthetic Yield

Physicochemical Differences from Structural Analogs

The target compound possesses quantifiably distinct physicochemical properties compared to its closest commercially available analogs, which directly influence its handling, purification, and behavior in biological systems . For example, the presence of the 2-methoxy group in the target compound increases molecular weight by 30 Da and introduces a higher polar surface area relative to 4,6-dimethylpyrimidine-5-carbaldehyde. Similarly, compared to 2-methoxy-4,6-dimethylpyrimidine, the addition of the 5-aldehyde group adds 28 Da, increases topological polar surface area, and introduces an additional hydrogen bond acceptor [1].

Physicochemical Properties LogP Topological Polar Surface Area Molecular Weight

Validated Intermediate for Pyrimidine Carbocyclic Nucleosides

Patents and research literature specifically identify 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1][2]. Its unique substitution pattern is essential for the synthetic pathway to these complex molecules. The 4,6-dimethylpyrimidine-5-carbaldehyde analog, lacking the 2-methoxy group, would lead to a different regioisomer or a completely different reaction pathway, failing to produce the intended nucleoside scaffold [3].

Medicinal Chemistry Antiviral Agents Synthetic Intermediate Nucleoside Analogs

Crystal Structure and Molecular Planarity

High-quality single crystal X-ray diffraction data are available for this compound, providing precise atomic coordinates, bond lengths, angles, and packing information [1]. The molecule is nearly planar within 0.2 Å [2]. This level of structural characterization is not available for many close analogs and provides a significant advantage for researchers in materials science and computational chemistry who require accurate 3D models for docking studies, DFT calculations, or designing crystalline materials [3].

X-ray Crystallography Computational Chemistry Materials Science Molecular Planarity

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde: Targeted Application Scenarios


5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

This compound is the mandated aldehyde building block for a specific patented synthetic route to a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Procuring this specific compound ensures fidelity to the validated synthetic pathway, which is critical for generating the correct stereochemistry and functionalization in the final antiviral candidate. Generic substitution with another pyrimidine aldehyde would derail the entire synthesis and is not an option.

Heterocyclic Library Design via Aldehyde Chemistry

The unique reactivity profile arising from the combination of a 2-methoxy group and 4,6-dimethyl groups on the pyrimidine ring makes this aldehyde a privileged scaffold for generating molecular diversity [1][2]. It is particularly well-suited for high-throughput parallel synthesis of compound libraries through standard aldehyde reactions (e.g., reductive aminations, Knoevenagel condensations, hydrazone formations) to create novel chemotypes with drug-like physicochemical properties (MW ~166, XLogP3 0.5, TPSA 42.8 Ų) .

Materials & Supramolecular Chemistry Research

Researchers in crystallography and materials science requiring a planar, heteroaromatic building block with precise and publicly available atomic coordinates should prioritize this compound [1]. The existence of a high-quality single crystal X-ray structure (R=0.0414) [2] provides a reliable starting point for computational predictions of crystal packing, co-crystal design, and the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Kinase Inhibitor & Antiproliferative Agent Synthesis

Trisubstituted pyrimidines are a privileged pharmacophore in kinase inhibitor drug discovery, often appearing as the core scaffold in agents targeting cell proliferation [1]. This specific aldehyde serves as an ideal entry point for rapidly functionalizing the pyrimidine core to explore structure-activity relationships (SAR) around the 5-position. Its differentiated electronic and steric properties, conferred by the 2-methoxy and 4,6-methyl groups, will yield derivatives with a different selectivity and potency profile compared to those derived from simpler pyrimidine aldehydes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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